molecular formula C30H27N3O3S2 B2684037 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 896635-84-0

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Cat. No.: B2684037
CAS No.: 896635-84-0
M. Wt: 541.68
InChI Key: KUYBFTAEJZDTHG-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a sulfonamide-substituted benzamide. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds with similar benzothiazole and sulfonamide motifs have demonstrated potent inhibitory activity against a range of biological targets. Recent studies show that benzothiazole derivatives can act as highly potent and selective inhibitors of enzymes like monoamine oxidase (MAO), with certain analogs exhibiting IC50 values in the low nanomolar range . Furthermore, the incorporation of the sulfonamide functional group is a common strategy in drug discovery, as this moiety is a known "warhead" for targeting enzymes such as carbonic anhydrases . The specific structural attributes of this compound, including its extended aromatic system and the N-benzyl-N-ethylsulfamoyl group, suggest potential for high binding affinity and selectivity in biochemical assays. Its design aligns with contemporary research efforts aimed at creating novel therapeutics for conditions such as neurodegenerative diseases and cancer . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O3S2/c1-3-33(20-22-7-5-4-6-8-22)38(35,36)26-16-12-23(13-17-26)29(34)31-25-14-10-24(11-15-25)30-32-27-18-9-21(2)19-28(27)37-30/h4-19H,3,20H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYBFTAEJZDTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide, with the CAS number 896635-84-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C30H27N3O3S2C_{30}H_{27}N_{3}O_{3}S_{2}, with a molecular weight of 541.7 g/mol. The structure features a sulfonamide moiety, which is often associated with various biological activities, alongside a benzo[d]thiazole group known for its pharmacological significance.

PropertyValue
CAS Number896635-84-0
Molecular FormulaC30H27N3O3S2
Molecular Weight541.7 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often act as inhibitors of enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis pathways.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antibacterial and antifungal activities. The structural motifs present in this compound may contribute to its potential efficacy against various pathogens.
  • Anticancer Activity : The benzo[d]thiazole component has been linked to anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings

Recent studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzyme systems essential for survival .
  • Antitumor Effects : Research published in Medicinal Chemistry indicated that benzo[d]thiazole derivatives can induce cell cycle arrest and promote apoptosis in various cancer cell lines. This suggests that the compound may possess similar anticancer properties .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled experiment, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain analogs, indicating potent antibacterial activity.
  • Case Study on Anticancer Activity : A study involving human breast cancer cell lines treated with benzo[d]thiazole derivatives revealed a significant reduction in cell viability (up to 70% at 50 µM concentration). This highlights the potential of the compound in cancer therapeutics .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research, particularly in the fields of antiviral , antibacterial , and anticancer applications.

Antiviral Properties

Research has indicated that compounds with similar structural features can inhibit viral replication. For instance, studies have shown that derivatives of sulfonamides can exhibit antiviral properties against various RNA and DNA viruses. The mechanisms often involve interference with viral RNA polymerases or other essential viral enzymes.

Antibacterial Activity

The sulfonamide group in this compound is hypothesized to inhibit bacterial dihydropteroate synthase, a key enzyme involved in folate synthesis, leading to antibacterial effects. Preliminary studies suggest significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

The benzo[d]thiazole component has been linked to anticancer properties. Research indicates that this moiety can induce apoptosis in cancer cells through mitochondrial pathways. Compounds featuring this core have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Studies and Research Findings

  • Antiviral Efficacy Study : A study published in Nature explored the antiviral activity of sulfonamide derivatives, revealing that certain compounds significantly inhibited replication of the Coxsackie B4 virus at low concentrations (EC50 values ranging from 0.4 to 2.1 μg/mL) .
  • Antibacterial Research : In vitro studies demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus, with mechanisms involving inhibition of folate synthesis pathways .
  • Anticancer Investigation : A peer-reviewed article highlighted the cytotoxic effects of benzo[d]thiazole derivatives on breast cancer cell lines, indicating that these compounds could induce apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide-Benzothiazole Derivatives

(a) 4-Bromo-N-[4-(6-methylbenzo[d]thiazol-2-yl)phenyl]benzamide ()
  • Structural Differences : Replaces the sulfamoyl group with a bromo substituent.
  • Applications : Halogenated benzamides are often explored in anticancer research due to their electrophilic reactivity .
(b) N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(aryl sulfonyl)piperidine-4-carboxamides ()
  • Structural Differences : Replace the sulfamoyl group with sulfonyl-piperidine moieties (e.g., 2,4-dichlorophenyl or 3,5-difluorophenyl sulfonyl).
  • Impact : Sulfonyl groups enhance metabolic stability but may reduce cell permeability due to increased polarity. For example, compound 4–20 (MW: 585.1 g/mol) shows 48% yield and moderate bioactivity in multitarget inhibition studies .

Sulfamoyl-Containing Analogs

(a) 4-(N,N-Diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide ()
  • Structural Differences : Substitutes N-benzyl-N-ethyl with N,N-diallyl groups on the sulfamoyl.
  • This compound’s synthesis likely mirrors that of the target molecule but with diallylamine as a reagent .
(b) 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ()
  • Structural Differences : Uses a methyl-phenyl sulfamoyl group and a simpler thiazole ring instead of benzothiazole.
  • However, the methyl-phenyl sulfamoyl group (MW: 401.5 g/mol) may improve blood-brain barrier penetration .

Heterocyclic Variants

(a) N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
  • Structural Differences : Replaces benzothiazole with imidazole and lacks a sulfamoyl group.
  • Impact : Imidazole enhances hydrogen-bonding capacity, contributing to its high anticancer activity (IC50 ~1.2 µM against cervical cancer) .
(b) TPA-Benzothiazole Derivatives ()
  • Structural Differences : Incorporate triphenylamine (TPA) groups instead of sulfamoyl-benzamide.
  • Impact : TPA groups enable fluorescence properties, useful in bioimaging. For example, compound 1 exhibits temperature-dependent fluorescence switching in DMF .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound N-Benzyl-N-ethylsulfamoyl, benzothiazole ~525.6* High solubility, potential CNS activity
4-Bromo analog () Bromo substituent 449.3 Anticandidate for electrophilic targets
4–20 () 2,4-Dichlorophenyl sulfonyl 585.1 Multitarget inhibitor (IC50 ~0.8 µM)
4-(N,N-Diallylsulfamoyl) analog () Diallyl sulfamoyl ~505.6* Moderate metabolic stability
N-(3-chloro-4-fluorophenyl) () Imidazole, chloro-fluoro substituents 345.8 Anticancer (IC50 ~1.2 µM)

*Calculated based on analogous structures.

Key Research Findings

  • Sulfamoyl vs. Sulfonyl : Sulfamoyl derivatives generally exhibit better solubility than sulfonyl analogs due to the amine group’s hydrogen-bonding capacity .
  • Benzothiazole Role : The 6-methylbenzo[d]thiazole moiety enhances binding to hydrophobic pockets in enzymes like BACE1, as seen in click chemistry assays .
  • Substituent Effects : Bulky N-benzyl-N-ethyl groups on the sulfamoyl may reduce off-target interactions compared to smaller alkyl groups (e.g., methyl or allyl) .

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